1,3-Dimethyl-5-(2-chlorophenyl)biuret
Description
1,3-Dimethyl-5-(2-chlorophenyl)biuret is a biuret derivative featuring a 2-chlorophenyl substituent at the 5-position and methyl groups at the 1- and 3-positions. The chlorine atom at the 2-position of the phenyl ring and the methyl groups influence its steric and electronic properties, which may modulate biological activity and physicochemical stability.
Properties
CAS No. |
76266-98-3 |
|---|---|
Molecular Formula |
C10H14ClN3O2 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-carbamoyl-1-(6-chloro-6-methylcyclohexa-1,3-dien-1-yl)-3-methylurea |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(11)6-4-3-5-7(10)14(8(12)15)9(16)13-2/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,16) |
InChI Key |
APZVYOVFNQRWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC=C1N(C(=O)N)C(=O)NC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2-chlorophenyl)biuret typically involves the reaction of 2-chloroaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the biuret structure. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-Dimethyl-5-(2-chlorophenyl)biuret follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2-chlorophenyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1,3-Dimethyl-5-(2-chlorophenyl)biuret has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(2-chlorophenyl)biuret involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The anti-inflammatory activity of 1,3-Dimethyl-5-(2-chlorophenyl)biuret (referred to as Compound 5b in ) was compared to derivatives with varying substituents on the phenyl ring. Key findings include:
Table 1: Anti-Inflammatory Activity of Chlorophenyl-Substituted Biurets
| Compound | Substituent Position | % Edema Inhibition (vs. Phenylbutazone) |
|---|---|---|
| 5b | 2-chlorophenyl | 36.00% |
| 5d | 4-chlorophenyl | 35.97% |
| 5f | 3-chlorophenyl | 36.25% |
| 5a | Unspecified | 32.78% |
| 5e | Unspecified | 32.60% |
- Derivatives with non-chlorinated or differently substituted phenyl groups (e.g., 5a, 5e) showed reduced activity, highlighting the importance of halogenation for potency .
Chemical Stability and Decomposition
Biuret derivatives are sensitive to thermal decomposition. indicates that standard biuret decomposes above 190°C, forming byproducts such as cyanuric acid (CYA), ammelide, and ammeline under high flow rates (86.86–121.6 kg/hr) .
Table 2: Decomposition Products of Biuret Under Varying Conditions
| Flow Rate (kg/hr) | Temperature (°C) | Primary Products |
|---|---|---|
| Low | >190 | Cyanuric Acid (CYA) |
| High | >190 | Biuret, Ammelide, Ammeline |
Analytical Challenges
Biurets are notoriously difficult to distinguish from urea due to overlapping physicochemical properties (e.g., refractive index, density) . However, advanced techniques like near-infrared spectroscopy (NIRS) coupled with chemometric models (e.g., NIRSPEC UAN Analyzer) enable precise quantification of biuret derivatives, including 1,3-Dimethyl-5-(2-chlorophenyl)biuret, even at low concentrations .
Crystallographic and Structural Properties
X-ray diffraction (XRD) studies of structurally similar compounds (e.g., 1-(4-bromobutyl)-3,6-dimethyluracil) reveal that substituent positioning influences crystal packing via steric interactions and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
